molecular formula C13H17BrO3 B6290864 Methyl 3-bromo-2-butoxy-5-methylbenzoate CAS No. 2432849-00-6

Methyl 3-bromo-2-butoxy-5-methylbenzoate

Cat. No. B6290864
CAS RN: 2432849-00-6
M. Wt: 301.18 g/mol
InChI Key: WDPOOTRPJKRWSD-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-butoxy-5-methylbenzoate” is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 . It is used in various scientific experiments. The compound is part of the benzoate ester family.


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-2-butoxy-5-methylbenzoate” is 1S/C13H17BrO3/c1-4-5-6-17-12-10 (13 (15)16-3)7-9 (2)8-11 (12)14/h7-8H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-butoxy-5-methylbenzoate” is a liquid . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Biological and Chemical Properties

  • Methyl 3-bromo-2-butoxy-5-methylbenzoate is a compound derived from lichen. It demonstrates potential in biological activities like alpha-glucosidase inhibition and antimicrobial activity. Specifically, it has shown significant activity against antibiotic-resistant bacteria such as Staphylococcus aureus (Thanh-Hung Do et al., 2022).
  • The compound's structure-property relationships are critical for understanding its thermodynamics, such as sublimation, fusion, vaporization, and solubility. These properties are essential for its application in various scientific fields (K. Zherikova et al., 2016).
  • In a study focused on the synthesis of tetracyclic aza-naphthalen-9-ones, bromination of related compounds demonstrated the potential for creating complex molecular structures, which could be relevant for the study of Methyl 3-bromo-2-butoxy-5-methylbenzoate (S. Soman, T. Thaker, 2010).

Synthesis and Applications in Drug Development

  • This compound is also key in synthesizing certain anti-cancer drugs, indicating its potential utility in pharmaceutical research. Specifically, its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry (Cao Sheng-li, 2004).
  • Another study synthesized a derivative of this compound, which displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in developing treatments for diseases related to PTP1B (Han Lijun, 2010).

properties

IUPAC Name

methyl 3-bromo-2-butoxy-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-4-5-6-17-12-10(13(15)16-3)7-9(2)8-11(12)14/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPOOTRPJKRWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-butoxy-5-methylbenzoate

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